molecular formula C18H21N3O2S B2845928 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034268-76-1

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2845928
CAS No.: 2034268-76-1
M. Wt: 343.45
InChI Key: NFMYQMRFKAECCT-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
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Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique combination of a pyrazole ring, a thiophene ring, and a furan carboxamide moiety. The general synthetic route typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : This is achieved through condensation reactions involving hydrazine and suitable diketones.
  • Thiophene Integration : The thiophene ring is introduced via cross-coupling reactions, such as Suzuki or Stille coupling.
  • Carboxamide Formation : The final step involves coupling with appropriate carboxylic acid derivatives under basic conditions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The pyrazole and thiophene rings facilitate π-π stacking interactions, while the furan moiety enhances solubility and bioavailability.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, studies have shown that certain furan derivatives can scavenge free radicals, potentially mitigating oxidative stress in biological systems .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

  • Alkaline Phosphatase : Screening against human recombinant alkaline phosphatase revealed potential inhibitory activity .
  • Nucleotidases : The compound was also tested for its inhibitory potential against ecto-nucleotidases, which play crucial roles in nucleotide metabolism .

Study 1: Antioxidant Properties

A study assessed the protective effects of similar furan derivatives against oxidative damage in lens tissues. The results indicated that these compounds could inhibit superoxide radicals, contributing to their potential use in preventing cataracts .

Study 2: Enzyme Inhibition Profile

In a screening study involving multiple alkaline phosphatases (h-TNAP, h-IAP), the compound demonstrated varying degrees of inhibition. This suggests its utility in therapeutic applications targeting conditions associated with enzyme dysregulation .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison to related compounds:

Compound NameBiological ActivityMechanism
This compoundAntioxidant; Enzyme InhibitorScavenging free radicals; Binding to enzyme active sites
Furan Derivative AAntioxidantFree radical scavenging
Furan Derivative BEnzyme InhibitorCompetitive inhibition

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-11-8-12(2)21(20-11)16(17-6-5-7-24-17)10-19-18(22)15-9-13(3)23-14(15)4/h5-9,16H,10H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMYQMRFKAECCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=C(OC(=C2)C)C)C3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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